molecular formula C16H24N4O4 B4716362 4-butyl-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide CAS No. 932807-01-7

4-butyl-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide

Cat. No.: B4716362
CAS No.: 932807-01-7
M. Wt: 336.39 g/mol
InChI Key: AKVDESAGIUWGPD-UHFFFAOYSA-N
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Description

4-butyl-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide is a chemical compound of interest in medicinal chemistry and pharmacology research. Compounds featuring a piperazine-carboxamide core, similar to this one, are frequently investigated for their potential to interact with central nervous system targets . For instance, extensively studied piperazine ureas like BCTC are known as potent transient receptor potential vanilloid type 1 (TRPV1) antagonists, which are relevant in the study of chronic pain . Furthermore, structural analogs containing the 2-methoxyphenylpiperazine group have been developed as high-affinity, selective dopamine D3 receptor ligands, making them valuable tools for studying neuropsychiatric disorders and addiction . The specific substitution pattern on this compound—incorporating a butyl chain and a 2-methoxy-4-nitrophenyl group—suggests its utility in exploring structure-activity relationships (SAR) and optimizing properties like receptor binding affinity and selectivity. The nitrophenyl moiety can also serve as a synthetic handle for further chemical modification or in the development of probes. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the scientific literature for the most current findings on this class of compounds.

Properties

IUPAC Name

4-butyl-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4/c1-3-4-7-18-8-10-19(11-9-18)16(21)17-14-6-5-13(20(22)23)12-15(14)24-2/h5-6,12H,3-4,7-11H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVDESAGIUWGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCN(CC1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601187710
Record name 4-Butyl-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601187710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932807-01-7
Record name 4-Butyl-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=932807-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Butyl-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601187710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide typically involves the reaction of 4-butylpiperazine with 2-methoxy-4-nitrobenzoyl chloride under suitable reaction conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carboxamide linkage. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-butyl-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Therapeutic Potential

The compound is primarily investigated for its role as a P2X4 receptor antagonist . The P2X4 receptor (P2X4R) is a ligand-gated ion channel activated by ATP, implicated in various pathological conditions including neuroinflammation, chronic pain, and cancer progression. Research has shown that antagonists of P2X4R can significantly mitigate these conditions by inhibiting the harmful effects of activated microglia and reducing the release of pro-inflammatory cytokines like TNF-α and IL-1β .

Case Study: Neuroinflammation and Pain Management

In studies involving piperazine-based P2X4R antagonists, compounds similar to 4-butyl-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide demonstrated enhanced antagonistic activity compared to traditional drugs like paroxetine. These findings suggest that modifications to the piperazine scaffold can lead to improved therapeutic profiles for managing neuropathic pain and other neuroinflammatory disorders .

Structure-Activity Relationships (SAR)

The SAR studies are crucial in understanding how variations in the chemical structure of the compound affect its biological activity. For instance, modifications such as the introduction of different substituents on the piperazine ring have been shown to influence the potency and selectivity towards P2X4R.

Table 1: Summary of SAR Findings

Compound VariationpIC50 ValueActivity Description
4-butyl derivative5.41Moderate antagonistic activity
Naphthalen-2-yloxy group addition5.92Enhanced activity
Electron-withdrawing substituents<5Decreased activity

This table illustrates how specific alterations can lead to significant changes in receptor binding affinity and pharmacological efficacy .

Biological Evaluations

The biological evaluations of this compound have included assessments of its anti-inflammatory properties and its effects on cell viability in various assays.

Case Study: Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokine production in THP-1 cells stimulated with lipopolysaccharides (LPS). The results indicated a dose-dependent reduction in cytokine levels, highlighting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 4-butyl-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Alternatively, it may interact with cellular signaling pathways to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below, the target compound is compared with analogs bearing variations in substituents, focusing on physical properties, synthesis yields, and biological activities.

Substituted Phenyl Ring Analogs

Table 1: Key Analogs with Modified Phenyl Substituents
Compound Name Substituents on Phenyl Ring Melting Point (°C) Yield (%) Biological Activity/Notes
Target Compound (STK482337) 2-OCH₃, 4-NO₂ N/A N/A Unknown (under evaluation)
N-(4-Fluorophenyl) Derivative (A3) 4-F 196.5–197.8 57.3 Antimicrobial potential
N-(4-Chlorophenyl) Derivative (A6) 4-Cl 189.8–191.4 48.1 Antiproliferative activity
N-(3-Trifluoromethylphenyl) Derivative (A14) 3-CF₃ 197.8–200.3 N/A Improved metabolic stability
N-(4-Methoxyphenyl) Derivative (A18) 4-OCH₃ 184.9–186.9 N/A Moderate receptor affinity
p-MPPI 2-OCH₃, p-iodobenzamido N/A N/A 5-HT₁A receptor antagonist

Key Observations :

  • Electron-Withdrawing vs. Donor Groups: Nitro (-NO₂) and chloro (-Cl) groups (e.g., A6) enhance antiproliferative activity compared to methoxy (-OCH₃) .
  • Fluorine Substitution : 4-Fluorophenyl analogs (A3) exhibit higher yields (57.3%) and sharp melting points, suggesting crystallinity and synthetic feasibility .
  • Methoxy Positioning : The target’s 2-methoxy group may sterically hinder binding compared to 4-methoxy derivatives (A18), which show moderate receptor affinity .

Piperazine Core Modifications

Table 2: Piperazine Substituent Effects
Compound Name Piperazine Substituent Key Feature Biological Relevance
Target Compound 4-Butyl Lipophilic chain May enhance membrane permeability
BCTC 4-(3-Chloropyridin-2-yl) Heterocyclic substitution TRPM8 inhibition (IC₅₀: 6 nM)
Ethyl 4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate 4-(2-Methoxyphenyl) Aromatic substitution Serotonin receptor modulation
3-Benzyl-N-(tert-butyl)piperazine-1-carboxamide 3-Benzyl, N-tert-butyl Bulky substituents FAAH/MC4R inhibition

Key Observations :

  • Heterocyclic vs. Aromatic Substituents : BCTC’s chloropyridinyl moiety enhances TRPM8 selectivity, whereas phenyl groups (e.g., 2-methoxyphenyl in ) favor serotonin receptor interactions .

Carboxamide Linker Modifications

Critical Role of the Carboxamide Group
  • Binding Interactions : In piperazine-urea derivatives (e.g., ), the carboxamide carbonyl forms β-sheet-type hydrogen bonds with protein backbones, mimicking acetyl-lysine in MLLT1 targets.
  • Selectivity : Removal of the carbonyl group (e.g., amine-linked analogs in ) reduces D3 receptor affinity by >100-fold, underscoring its necessity for target engagement .

Biological Activity

The compound 4-butyl-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be described as follows:

  • Piperazine Ring : Central to many bioactive compounds, providing structural versatility.
  • Butyl Group : Affects lipophilicity and potentially enhances membrane permeability.
  • Methoxy and Nitro Substituents : These groups may influence the compound's reactivity and interaction with biological targets.

Table 1: Structural Features of this compound

ComponentDescription
Piperazine CoreCentral structure for activity
Butyl GroupEnhances lipophilicity
Methoxy GroupAffects electronic properties
Nitro GroupPotential for increased reactivity

Research indicates that piperazine derivatives often exhibit a range of biological activities, including:

  • Anticancer Activity : Many piperazine compounds have shown potential in inhibiting cancer cell proliferation. For instance, compounds structurally similar to this compound have been evaluated for their effects on various cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations .
  • Antimicrobial Properties : The presence of the piperazine moiety has been linked to antimicrobial activity against both gram-positive and gram-negative bacteria. Studies have shown that modifications in the piperazine structure can lead to enhanced potency against resistant strains .

Case Studies

  • Anticancer Activity :
    • A study evaluated a series of piperazine derivatives, including those structurally related to this compound, against the HepG2 hepatocellular carcinoma cell line. The most active derivatives exhibited IC50 values in the low micromolar range, indicating significant antiproliferative effects .
  • Antimicrobial Activity :
    • In another study, piperazine derivatives were tested for their ability to inhibit bacterial growth. The results showed that certain modifications led to compounds with enhanced efficacy against multi-drug resistant strains .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant cytotoxicity in HepG2 cells (IC50 ~ 3.84 µM)
AntimicrobialEffective against resistant bacterial strains
Anti-inflammatoryInhibition of TNF-α and IL-6 activity

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. SAR studies indicate that:

  • Substituents on the Piperazine Ring : Altering these can enhance or diminish biological activity.
  • Hydrophobicity : The butyl group increases lipophilicity, which may improve cellular uptake.

Table 3: Key Findings from SAR Studies

ModificationEffect on Activity
Addition of Butyl GroupIncreased lipophilicity and potential bioavailability
Nitro SubstitutionEnhanced reactivity and interaction with targets

Q & A

Q. What are the common synthetic routes for synthesizing 4-butyl-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide?

Methodological Answer: The synthesis typically involves:

Piperazine Ring Formation : Cyclization of 1,2-diamine derivatives with carboxamide precursors using reagents like sulfonyl chlorides under basic conditions (e.g., DBU) .

Substituent Introduction : The 2-methoxy-4-nitrophenyl group is introduced via nucleophilic substitution or coupling reactions. For example, reacting 4-nitrophenyl isocyanate with a pre-functionalized piperazine intermediate .

Butyl Group Addition : Alkylation of the piperazine nitrogen using butyl halides in the presence of a base (e.g., NaH) .

Q. Key Considerations :

  • Purification via column chromatography (e.g., hexanes/EtOAC with 0.25% Et₃N) improves yield and purity .
  • Boc-protected intermediates simplify stepwise synthesis .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationDBU, DCM, RT45–60
Acylation4-nitrophenyl isocyanate, DMF, 60°C70–85
AlkylationButyl bromide, NaH, THF50–65

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Methodological Answer:

  • X-ray Crystallography : Determines crystal packing and conformation (e.g., chair conformation of the piperazine ring) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, nitro group deshielding effects) .
    • FT-IR : Identifies carboxamide C=O stretching (~1650 cm⁻¹) and nitro group (~1520 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

Methodological Answer:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, NMP) enhance solubility of nitroaromatic intermediates .
  • Catalysis : Pd/C or Ni catalysts improve coupling reactions for aryl group introduction .
  • Automated Platforms : Continuous flow reactors reduce side reactions and improve scalability .

Data Contradiction Analysis :
Discrepancies in yields (e.g., 45% vs. 65%) may arise from:

  • Moisture-sensitive intermediates requiring inert conditions .
  • Competing alkylation at different piperazine nitrogens .

Q. What strategies are used to evaluate the biological activity of this compound, and how do structural modifications affect potency?

Methodological Answer:

  • Receptor Binding Assays : Radioligand displacement studies (e.g., dopamine D3 receptor binding using [³H]spiperone) .
  • Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., IC₅₀ values correlated with nitro group positioning) .
  • SAR Studies :
    • Butyl Chain : Longer chains enhance lipophilicity and membrane permeability .
    • Nitro Group : Electron-withdrawing effects modulate electronic density, affecting binding affinity .

Q. Table 2: Biological Activity of Analogues

Substituent ModificationActivity (IC₅₀, μM)TargetReference
4-NO₂ → 4-NH₂0.5 → 5.2Dopamine D3
Butyl → Propyl1.2 → 2.8Cancer Cells

Q. How can crystallographic data resolve contradictions in molecular conformation predictions?

Methodological Answer:

  • X-ray Diffraction : Confirms the piperazine ring adopts a chair conformation, with the butyl group in an equatorial position .
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) align with experimental bond lengths (C-N: 1.45 Å vs. 1.47 Å computed) .

Conflict Resolution :
Discrepancies between predicted (boat conformation) and observed (chair) structures highlight the need for experimental validation .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Chiral Resolution : Use of chiral auxiliaries (e.g., Boc-protected amines) or enzymatic catalysis .
  • Byproduct Mitigation :
    • Recrystallization in ethanol/water mixtures removes diastereomers .
    • Monitoring via chiral HPLC (e.g., Chiralpak AD-H column) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-butyl-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide
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4-butyl-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide

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